1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a piperidine ring, an oxadiazole ring, and sulfonyl and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-(4-methylphenyl)ethenesulfonyl fluoride and 5-(3-nitrophenyl)-1,3,4-oxadiazole. These intermediates are then subjected to nucleophilic substitution reactions, coupling reactions, and cyclization processes under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also contain a heterocyclic ring with nitrogen and sulfur atoms and are known for their diverse biological activities.
Uniqueness
1-[2-(4-Methylphenyl)ethenesulfonyl]-n-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S/c1-16-5-7-17(8-6-16)11-14-35(32,33)27-12-9-18(10-13-27)21(29)24-23-26-25-22(34-23)19-3-2-4-20(15-19)28(30)31/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,24,26,29)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOIAFHXNTEFV-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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